N-(5-chloropyridin-2-yl)-4-methoxy-3-(piperidine-1-carbonyl)benzenesulfonamide
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Overview
Description
N-(5-chloropyridin-2-yl)-4-methoxy-3-(piperidine-1-carbonyl)benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chloropyridine moiety, a methoxy group, and a piperidine-1-carbonyl group attached to a benzenesulfonamide backbone, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloropyridin-2-yl)-4-methoxy-3-(piperidine-1-carbonyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the chloropyridine derivative, which undergoes a series of reactions including sulfonation, methoxylation, and piperidine-1-carbonylation. Each step requires specific reagents and conditions, such as the use of sulfonyl chlorides, methoxy reagents, and piperidine derivatives under controlled temperatures and pH levels .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, often employing catalysts and advanced purification techniques like crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(5-chloropyridin-2-yl)-4-methoxy-3-(piperidine-1-carbonyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Common in organic synthesis, where one functional group is replaced by another.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
N-(5-chloropyridin-2-yl)-4-methoxy-3-(piperidine-1-carbonyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(5-chloropyridin-2-yl)-4-methoxy-3-(piperidine-1-carbonyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, depending on the pathway involved .
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloropyridin-2-yl)-1-{[2,5-dimethyl-4-(piperidine-1-carbonyl)-1H-pyrrol-3-yl]sulfonyl}piperidine-4-carboxamide
- 4-(4-((5-Chloropyridin-2-yl)oxy)piperidine-1-carbonyl)-1-phenylpyrrolidin-2-one
Uniqueness
Compared to similar compounds, N-(5-chloropyridin-2-yl)-4-methoxy-3-(piperidine-1-carbonyl)benzenesulfonamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable molecule for targeted research and industrial applications .
Properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-4-methoxy-3-(piperidine-1-carbonyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O4S/c1-26-16-7-6-14(11-15(16)18(23)22-9-3-2-4-10-22)27(24,25)21-17-8-5-13(19)12-20-17/h5-8,11-12H,2-4,9-10H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVNCRIFAGINAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)Cl)C(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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